![molecular formula C15H13ClN2O2 B240381 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide, also known as MCCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCCB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide is not well understood. However, studies have suggested that 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide may exert its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH).
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been found to be stable in various conditions, including in the presence of light and heat. However, there are also some limitations to using 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in lab experiments. For example, the mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide is not well understood, which makes it difficult to design experiments to study its effects. Additionally, the optimal dose and duration of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide treatment are not known, which makes it challenging to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide. First, more studies are needed to elucidate the mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide. This will help to identify the signaling pathways and enzymes that are affected by 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide and may lead to the development of more targeted therapies. Second, studies are needed to determine the optimal dose and duration of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide treatment in various conditions. This will help to establish the safety and efficacy of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in human trials. Third, studies are needed to investigate the potential of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in humans. This will help to determine the optimal dosing regimen and may lead to the development of new formulations of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide.
Synthesemethoden
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been synthesized using various methods, including the reaction of 4-(methylcarbamoyl)phenylboronic acid with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. Another method involves the reaction of 4-(methylcarbamoyl)phenylamine with 3-chlorobenzoyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
Eigenschaften
Produktname |
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |
---|---|
Molekularformel |
C15H13ClN2O2 |
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-17-14(19)10-5-7-13(8-6-10)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
FHWPGXBFBZPCSQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.